6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid
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Overview
Description
6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole core substituted with chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the chloro and methyl groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the trifluoromethylbenzyl group: This can be done using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: This can result in the removal of the chloro group or reduction of the carboxylic acid to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the chloro group.
6-Chloro-2-methyl-1-(2-methylbenzyl)-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the trifluoromethyl group.
6-Chloro-2-methyl-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid: The position of the trifluoromethyl group is different.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions.
Biological Activity
6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClF3N2O2, indicating significant complexity due to various substituents, including a chloro group, trifluoromethyl group, and carboxylic acid group. These features contribute to its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Weight | 368.78 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
LogP | 3.90 |
Pharmacological Activities
Benzimidazole derivatives have been extensively studied for their pharmacological properties, including:
- Antiproliferative Activity : Research indicates that compounds with benzimidazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c .
- Antibacterial and Antifungal Properties : Compounds similar to this compound have demonstrated antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values for these activities are critical for evaluating their effectiveness .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to enzymes or receptors involved in tumor growth and proliferation, providing insights into its mechanism of action .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzimidazole derivatives:
- Anticancer Activity : A study involving a series of benzimidazole derivatives showed that specific substitutions on the phenyl ring significantly enhanced antiproliferative activity against breast cancer cell lines (MDA-MB-231). The presence of lipophilic groups was correlated with improved cell membrane penetration and cytotoxicity .
- Antimicrobial Efficacy : Another investigation reported that certain benzimidazole derivatives exhibited potent antimicrobial effects, with MIC values ranging from 4 to 64 µg/mL against various bacterial strains. The introduction of alkyl groups at specific positions was found to enhance these activities .
Properties
Molecular Formula |
C18H14ClF3N2O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-9-11(4-3-5-14(9)18(20,21)22)8-24-10(2)23-16-13(17(25)26)6-12(19)7-15(16)24/h3-7H,8H2,1-2H3,(H,25,26) |
InChI Key |
CRZMWCLKNRYZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)Cl)C(=O)O)C |
Origin of Product |
United States |
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